

Indirubin-5-sulfonate experimental protocol for CDK2 binding studies

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Compound Focus: Indirubin-5-sulfonate

CAS No.: 244021-67-8

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Quantitative Biochemical Data

The table below summarizes key inhibitory data for **indirubin-5-sulfonate** against CDK2 and related kinases.

Kinase Target	IC ₅₀ (nM)	Experimental Context
CDK2/Cyclin A	35	In vitro kinase assay [1]
CDK2/Cyclin E	150	In vitro kinase assay [1]
CDK1/Cyclin B	55	In vitro kinase assay [1]
CDK5/p35	65	In vitro kinase assay [1]
Glycogen Phosphorylase b (GPb)	~13,800	Kinetic analysis (K _i) [2]

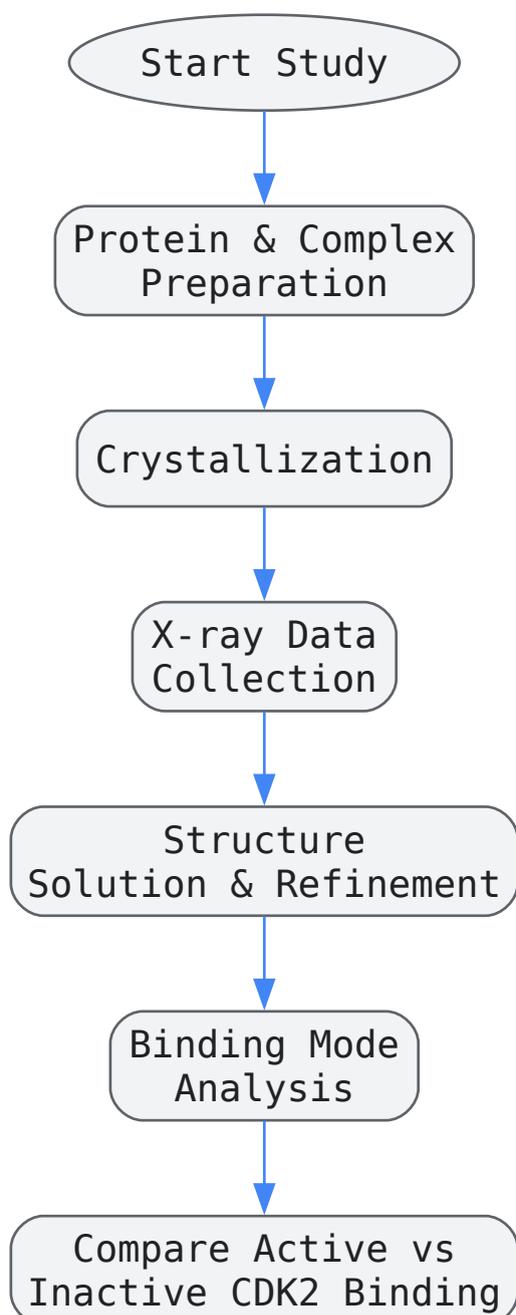
Experimental Protocol: Key Steps and Considerations

The core methodology for structural binding studies involves obtaining crystal structures of the CDK2-inhibitor complex [3].

- **Complex Formation:** Co-crystallize monomeric, inactive CDK2 or the active, phosphorylated CDK2-cyclin A complex with **indirubin-5-sulfonate** [3].
- **Structure Determination:** Use X-ray diffraction to solve the three-dimensional structure of the complex. The study by the authors of [3] achieved a high-resolution structure.
- **Structure Analysis:** Analyze the binding mode of the inhibitor, focusing on:
 - **Hydrogen bonding** between the inhibitor's sulfonate group and the kinase's **phosphate-binding site** [3].
 - **Hydrophobic interactions** and **van der Waals forces** within the enzyme's **adenine binding pocket** [3].
- **Critical Consideration - Template Choice:** A key finding is that the structure of **monomeric CDK2** is an incomplete template for inhibitor design. Significant conformational changes occur upon activation by cyclin binding and phosphorylation, particularly in the **glycine loop** and the environment of the **ATP-ribose site**. For accurate design, studies should use the **active CDK2-cyclin A complex** [3].

Experimental Workflow and Binding Analysis

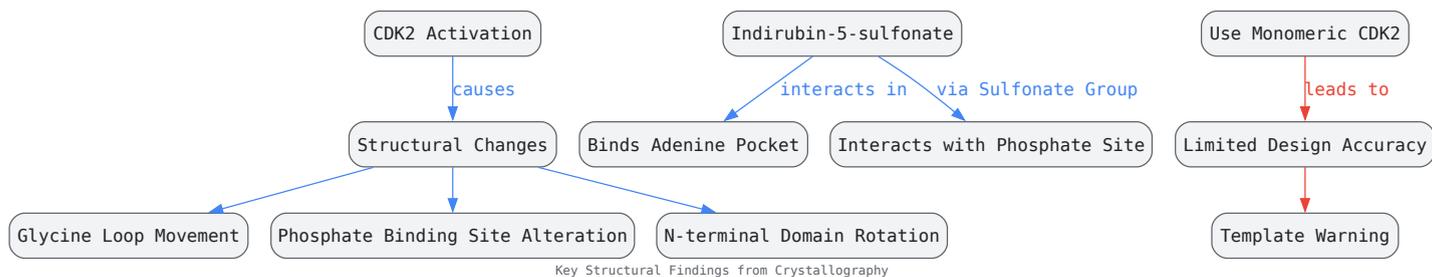
The following diagrams outline the experimental workflow and the structural findings from the crystallographic studies.



Experimental Workflow for CDK2-Indirubin Binding Study

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Diagram 1: A high-level workflow for conducting a structural binding study of **indirubin-5-sulfonate** and CDK2 using X-ray crystallography.



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Diagram 2: A summary of the key structural findings and the critical warning against using only the monomeric, inactive form of CDK2 for inhibitor design.

Application Notes for Researchers

- **Template Selection is Critical:** For structure-based drug design, using the **active, cyclin-bound form of CDK2** is essential. The inactive monomeric form does not accurately represent the conformation of the active site, particularly the glycine loop, which could lead to poorly designed inhibitors [3].
- **Synergistic Effects:** Research on the same compound binding to Glycogen Phosphorylase b showed a **synergistic inhibitory effect with glucose** [2]. This suggests that exploring combination therapies could be a fruitful avenue in oncology research.
- **Selectivity Profiling:** While **indirubin-5-sulfonate** is potent against CDK2, it also inhibits other CDKs and GSK-3 β [1]. Comprehensive selectivity profiling is necessary to understand its mechanism of action and potential off-target effects.

Limitations and Future Directions

- **Methodology Focus:** The available literature primarily details the **crystallographic** approach. Full protocols for complementary techniques like kinetic analysis (IC₅₀ determination) are not detailed in the search results.

- **Beyond Crystallography:** A complete experimental protocol would ideally integrate other methods, such as **isothermal titration calorimetry (ITC)** to study binding thermodynamics and **kinetic assays** to determine inhibition constants (K_i).

I hope this detailed protocol and application note provides a solid foundation for your research. Should you require further elaboration on a specific experimental section, please feel free to ask.

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References

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